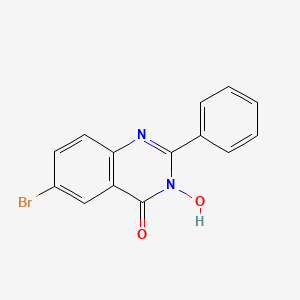

6-bromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone

Übersicht

Beschreibung

6-Bromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone is a quinazolinone derivative characterized by the presence of a bromine atom at the 6th position, a hydroxyl group at the 3rd position, and a phenyl group at the 2nd position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone typically involves the following steps:

Condensation Reaction: The starting materials, such as anthranilic acid and bromobenzene, undergo a condensation reaction in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the quinazolinone core.

Bromination: The resulting quinazolinone is then subjected to bromination using bromine (Br2) in an appropriate solvent, such as acetic acid, to introduce the bromine atom at the 6th position.

Hydroxylation: The hydroxyl group at the 3rd position is introduced through hydroxylation, which can be achieved using reagents like hydrogen peroxide (H2O2) or hydrobromic acid (HBr) under specific conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Bromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states, often using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Substitution reactions can occur at the bromine or hydroxyl positions, involving nucleophiles like sodium methoxide (NaOCH3) or amines.

Common Reagents and Conditions:

Oxidation: KMnO4, H2CrO4, in acidic or neutral conditions.

Reduction: LiAlH4, NaBH4, in anhydrous ether or methanol.

Substitution: NaOCH3, amines, in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

Oxidation: Quinazolinone derivatives with higher oxidation states.

Reduction: Derivatives with reduced bromine or hydroxyl groups.

Substitution: Substituted quinazolinone derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Medicine: The compound exhibits biological activities such as antitumor, antimicrobial, and anti-inflammatory properties, making it a candidate for drug development.

Chemistry: It serves as a versatile intermediate in the synthesis of other quinazolinone derivatives and heterocyclic compounds.

Biology: The compound can be used in biochemical studies to investigate enzyme inhibition and receptor binding.

Wirkmechanismus

The mechanism by which 6-bromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone exerts its effects involves interactions with specific molecular targets and pathways. For example, in its antitumor activity, the compound may inhibit key enzymes involved in cell proliferation or induce apoptosis through the activation of apoptotic pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives formed.

Vergleich Mit ähnlichen Verbindungen

6-Bromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone is compared with other similar quinazolinone derivatives, such as:

6-Hydroxy-2-phenyl-4(3H)-quinazolinone: Lacks the bromine atom, resulting in different reactivity and biological activity.

2-Bromo-3-hydroxy-4(3H)-quinazolinone: Different position of the bromine atom, leading to variations in chemical properties and biological effects.

3-Hydroxy-2-phenyl-4(3H)-quinazolinone:

These comparisons highlight the uniqueness of this compound in terms of its chemical structure, reactivity, and biological activities.

Biologische Aktivität

6-Bromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone is a compound belonging to the quinazolinone family, which has garnered attention due to its diverse biological activities. Quinazolinones are known for their pharmacological potential, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

The molecular formula of this compound is with a molecular weight of approximately 304.14 g/mol. The compound features a bromine atom at the 6-position and a hydroxyl group at the 3-position, contributing to its biological activity.

1. Antimicrobial Activity

Several studies have investigated the antimicrobial properties of quinazolinones, including this compound. It has been shown to exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, derivatives with methoxy or methyl substituents on the phenyl ring demonstrated enhanced antibacterial activity compared to other substituents .

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

| Compound | Bacterial Strain | Activity Level (Zone of Inhibition in mm) |

|---|---|---|

| 6-Bromo-3-hydroxy-2-phenyl | Staphylococcus aureus | 18 |

| Escherichia coli | 15 | |

| Pseudomonas aeruginosa | 12 | |

| Methoxy-substituted derivative | Staphylococcus aureus | 20 |

| Escherichia coli | 17 |

2. Anticancer Activity

Quinazolinones have shown promise in cancer research due to their ability to inhibit key signaling pathways involved in tumor growth. Specifically, compounds derived from this class can inhibit epidermal growth factor receptor (EGFR) autophosphorylation, which is crucial for cancer cell proliferation . Studies have reported that certain derivatives exhibit IC50 values in the nanomolar range against various cancer cell lines.

3. Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. It is known to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The compound's ability to reduce inflammation makes it a potential candidate for treating conditions such as arthritis and other inflammatory diseases .

Table 2: Anti-inflammatory Effects of Quinazolinone Derivatives

| Compound | Inflammatory Model | Inhibition (%) |

|---|---|---|

| 6-Bromo-3-hydroxy-2-phenyl | Carrageenan-induced edema | 65 |

| Methoxy-substituted derivative | LPS-induced inflammation | 70 |

Case Studies

Recent investigations highlight the efficacy of quinazolinone derivatives in various therapeutic areas:

- Antimicrobial Efficacy : A study by Kumar et al. demonstrated that certain quinazolinone derivatives exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential use in treating resistant infections .

- Anticancer Properties : Research conducted by Abouzid et al. found that novel quinazoline derivatives showed potent antitumor activity with minimal toxicity, indicating their therapeutic potential in oncology .

- Anti-inflammatory Mechanisms : A study published in the Journal of Medicinal Chemistry explored the structure–activity relationship of quinazolinones and found that modifications at specific positions enhanced their anti-inflammatory effects, making them suitable candidates for further development .

Eigenschaften

IUPAC Name |

6-bromo-3-hydroxy-2-phenylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O2/c15-10-6-7-12-11(8-10)14(18)17(19)13(16-12)9-4-2-1-3-5-9/h1-8,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDEXPOXRURNOLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)N2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501320301 | |

| Record name | 6-bromo-3-hydroxy-2-phenylquinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501320301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666201 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

477864-80-5 | |

| Record name | 6-bromo-3-hydroxy-2-phenylquinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501320301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.